molecular formula C24H32O15 B1333626 Hexa-O-acetylmaltal CAS No. 67314-34-5

Hexa-O-acetylmaltal

Cat. No. B1333626
CAS RN: 67314-34-5
M. Wt: 560.5 g/mol
InChI Key: RCDAESHZJBZWAW-LYDSDTOKSA-N
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Description

Hexa-O-acetylmaltal is an extensively researched biomedicine . It emerges as an indispensable remedy for targeted intervention against malignant and autoimmune afflictions . Through precise enzymatic modulation, this potent therapeutic marvel thwarts the proliferation and migration of cancerous cells .


Molecular Structure Analysis

This compound has a molecular formula of C24H32O15 . Its molecular weight is 560.50 . The IUPAC name for this compound is [(2R,3S,4R)-4-acetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 560.50 . Its molecular formula is C24H32O15 . The InChI Key for this compound is RCDAESHZJBZWAW-LYDSDTOKSA-N .

Scientific Research Applications

Biomedical Applications

Hexa-O-acetylmaltal and related compounds have shown potential in various biomedical applications. For instance, β-d-N-acetyl-hexosaminidase, an acid hydrolase that can degrade biological substrates, has shown promise in the treatment of Tay-Sachs and Sandhoff diseases. It can be immobilized on polylactic acid (PLA) films for enhanced stability, suggesting potential in biotechnological and biomedical applications (Calzoni et al., 2021).

Food Safety and Shelf Life

Compounds related to this compound, like hexanal and hexyl acetate, have been explored for their potential in improving the safety and shelf life of food products. In one study, these compounds demonstrated significant inhibitory effects against common pathogenic microorganisms in fresh-sliced apples, indicating potential uses in extending shelf life and enhancing the hygienic safety of minimally processed foods (Lanciotti et al., 2003).

Encapsulation Complexes

Research into hexameric encapsulation complexes, which involve hexameric resorcin[4]arenes and pyrogallol[4]arenes, has implications for the use of this compound in areas like catalysis or transport. These studies focus on the behavior of molecules in small spaces and aim to translate this information into practical applications (Avram et al., 2011).

Cosmetic Formulations

This compound derivatives like acetyl hexapeptide-3 have been used in anti-aging cosmetic formulations. Studies have shown that these compounds can improve the mechanical properties of the skin, suggesting their effectiveness in anti-aging skin care products (Tadini et al., 2015).

Charge-Transport Properties

Research into the charge-transport properties of hexacene, a compound structurally related to this compound, indicates potential applications in electronic devices. Hexacene has shown promising results in terms of stability and high hole mobility, which are critical for the development of next-generation electronic materials (Watanabe et al., 2012).

Nerve Regeneration

Studies on n-hexacosanol (hexa), a long chain fatty alcohol, have demonstrated its potential in enhancing nerve regeneration. It has shown to improve the regeneration rate of sensory and motor axons, leading to better functional recovery in mice models (Azzouz et al., 1996).

Safety and Hazards

Hexa-O-acetylmaltal may cause eye and skin irritation . If inhaled or ingested, it is recommended to move the victim into fresh air and rinse the mouth with water . If not breathing, give artificial respiration and consult a doctor immediately . It is also advised to avoid dust formation and breathing mist, gas, or vapors .

properties

IUPAC Name

[(2R,3S,4R)-4-acetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O15/c1-11(25)32-9-18-20(17(7-8-31-18)34-13(3)27)39-24-23(37-16(6)30)22(36-15(5)29)21(35-14(4)28)19(38-24)10-33-12(2)26/h7-8,17-24H,9-10H2,1-6H3/t17-,18-,19-,20+,21-,22+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDAESHZJBZWAW-LYDSDTOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370478
Record name Hexa-O-acetylmaltal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67314-34-5
Record name Hexa-O-acetylmaltal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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